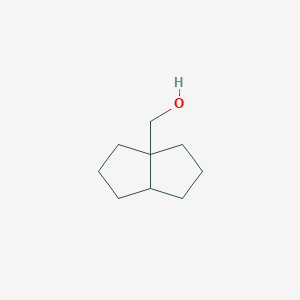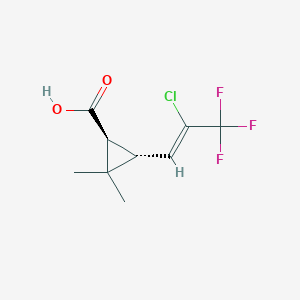
(Octahydropentalen-3a-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octahydropentalen-3a-yl)methanol, also known as 3a-hydroxy-octahydropentalene, is a versatile organic compound with the molecular formula C9H16O and a molecular weight of 140.2 g/mol. This compound is characterized by its unique structure, which includes a pentalene core that is fully hydrogenated, making it an octahydro derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Octahydropentalen-3a-yl)methanol typically involves the hydrogenation of pentalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pentalene using a palladium or platinum catalyst under high pressure and temperature. The reaction proceeds through the addition of hydrogen atoms to the pentalene ring, resulting in the formation of the octahydro derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the catalyst, pressure, and temperature. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (Octahydropentalen-3a-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 3a position makes it susceptible to oxidation, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can further modify the compound, introducing additional hydrogen atoms to the structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions. Substitution reactions often involve nucleophiles such as halides or amines, which can replace the hydroxyl group under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields ketones or aldehydes, while reduction can produce fully saturated hydrocarbons. Substitution reactions result in the formation of various derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
(Octahydropentalen-3a-yl)methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers are investigating its role as a precursor for the development of new drugs, particularly those targeting specific molecular pathways. Its ability to undergo various chemical modifications allows for the design of compounds with enhanced biological activity and selectivity.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives. Additionally, it is employed in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of (Octahydropentalen-3a-yl)methanol is primarily determined by its chemical structure and the functional groups present. The hydroxyl group at the 3a position can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
(Octahydropentalen-3a-yl)methanol can be compared to other similar compounds, such as pentalenolactone and its derivatives. These compounds share a similar pentalene core structure but differ in the functional groups attached to the ring system. The presence of different substituents can significantly influence the chemical and biological properties of these compounds .
List of Similar Compounds:- Pentalenolactone
- Pentalenene
- Octahydropentalene derivatives
- Hexahydropentalene derivatives
Propriétés
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-9-5-1-3-8(9)4-2-6-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHOCBXUOGBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91328-72-2 |
Source


|
| Record name | (octahydropentalen-3a-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)


![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)




![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)


